molecular formula C10H13BrClNO2 B13289874 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13289874
M. Wt: 294.57 g/mol
InChI Key: UENDWQTXAYLVFP-UHFFFAOYSA-N
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Description

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to an amino group, which is further connected to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-bromo-4-chlorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylaniline: Similar in structure but lacks the propane-1,3-diol backbone.

    3-Bromo-4-chlorophenylamine: Similar aromatic substitution pattern but different functional groups.

Uniqueness

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with the propane-1,3-diol backbone. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

2-[(3-bromo-4-chlorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13BrClNO2/c11-9-3-7(1-2-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2

InChI Key

UENDWQTXAYLVFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(CO)CO)Br)Cl

Origin of Product

United States

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